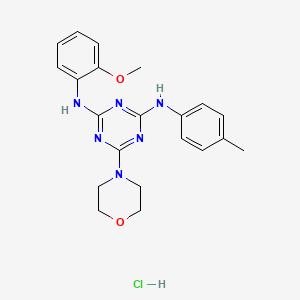

N2-(2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(2-Methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a 1,3,5-triazine derivative with three key substituents:

- N2 position: 2-Methoxyphenyl group (electron-donating methoxy group at the ortho position).

- N4 position: p-Tolyl group (para-methylphenyl, enhancing lipophilicity).

- C6 position: Morpholino group (a saturated heterocycle improving solubility and bioavailability).

- Salt form: Hydrochloride, enhancing water solubility for pharmaceutical applications .

Its molecular formula is C21H25ClN6O2 (MW: 428.9), and the Smiles notation is COc1ccc(Nc2nc(Nc3ccc(C)cc3)nc(N3CCOCC3)n2)cc1.Cl .

Properties

IUPAC Name |

2-N-(2-methoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2.ClH/c1-15-7-9-16(10-8-15)22-19-24-20(23-17-5-3-4-6-18(17)28-2)26-21(25-19)27-11-13-29-14-12-27;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERSDRRAFGLHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process:

Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions.

Substitution Reactions: The triazine core undergoes substitution reactions with 2-methoxyaniline, morpholine, and p-toluidine. These reactions are facilitated by the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

Reduction: The triazine ring can be reduced under specific conditions to yield partially hydrogenated products.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Partially hydrogenated triazine compounds.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N2-(2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N2-(2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Physicochemical Properties

Key Research Findings

Morpholino vs. Chloro: Morpholino-substituted triazines (e.g., target compound, 4i) exhibit superior solubility compared to chloro analogues, making them preferable for drug development .

Salt Formation : Hydrochloride salts enhance bioavailability, as seen in the target compound, whereas free bases (e.g., 4i) may require formulation adjustments .

Biological Activity

N2-(2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound within the triazine class, notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a triazine core substituted with a methoxyphenyl group, a morpholino group, and a p-tolyl group. The morpholino substitution is particularly significant as it may enhance solubility and bioavailability compared to other triazines lacking this feature.

The synthesis typically involves multi-step reactions starting from cyanuric chloride and utilizing various amines under controlled conditions to ensure high yield and purity. The reaction conditions often include solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.

Antitumor Properties

Recent studies have highlighted the antitumor potential of triazine derivatives. For example, compounds with similar structures have shown effective inhibition against various cancer cell lines. In vitro assays demonstrated that certain triazines can induce cytotoxicity in lung cancer cell lines such as A549, HCC827, and NCI-H358. These compounds exhibited IC50 values indicating their potency in halting cell proliferation .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.75 | 2D Assay |

| Compound B | HCC827 | 5.13 | 2D Assay |

| Compound C | NCI-H358 | 0.85 | 2D Assay |

The mode of action for these compounds often involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction can disrupt cellular processes essential for cancer cell survival and proliferation. Studies suggest that the presence of specific functional groups in triazines may enhance their binding affinity to DNA, thereby increasing their efficacy as antitumor agents .

Case Studies

Several case studies have investigated the biological activity of triazine derivatives similar to this compound:

- Study on Lung Cancer Cell Lines : A study evaluated various triazine derivatives against lung cancer cell lines using both 2D and 3D culture systems. The results indicated that compounds with morpholino substitutions showed improved activity in 2D assays compared to their counterparts lacking this group .

- In Vivo Efficacy : Another investigation assessed the in vivo efficacy of similar compounds in immunosuppressed rat models. Results showed significant tumor growth inhibition at low dosages, supporting the potential therapeutic application of these triazines in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.